REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[NH:12]C(=O)C.[N:17](OC(C)(C)C)=O.O>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[C:5]2[C:6](=[CH:7][C:8]([Cl:11])=[CH:9][CH:10]=2)[NH:12][N:17]=1)=[O:16]
|
Name
|
(2-Acetylamino-4-chloro-phenyl)-acetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=C(C=C1)Cl)NC(C)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solids were recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
The yellow precipitate was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
The solids were triturated with hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NNC2=CC(=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.63 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |